Tyrosinase Inhibition: Thiourea Derivative Shows 12.6-Fold Weaker Activity Than the Leading 4-Methoxy Analog
The thiourea derivative synthesized from 2,6-Dibromo-4-fluorophenyl isothiocyanate, 1-pentanoyl-3-(2,6-dibromo-4-fluorophenyl)thiourea, exhibited an IC50 of 0.0197 mM against mushroom tyrosinase (pH 6.8, 25°C) [1]. This was 12.6-fold less potent than the most active compound in the series, 1-pentanoyl-3-(4-methoxyphenyl)thiourea (IC50 0.0016 mM), and 3.0-fold less potent than 1-pentanoyl-3-(4-bromophenyl)thiourea (IC50 0.0065 mM), highlighting the decisive impact of the 2,6-dibromo-4-fluoro substitution pattern on bioactivity [1]. The data originate from the same study where all thioureas were synthesized via reaction of the corresponding aryl isothiocyanate with pentanoyl chloride.
| Evidence Dimension | Inhibitory activity against mushroom tyrosinase (IC50) |
|---|---|
| Target Compound Data | 0.0197 mM (1-pentanoyl-3-(2,6-dibromo-4-fluorophenyl)thiourea) |
| Comparator Or Baseline | 0.0016 mM (1-pentanoyl-3-(4-methoxyphenyl)thiourea); 0.0065 mM (1-pentanoyl-3-(4-bromophenyl)thiourea) |
| Quantified Difference | 12.3-fold less potent than 4-methoxy analog; 3.0-fold less potent than 4-bromo analog |
| Conditions | Mushroom tyrosinase (Agaricus bisporus), pH 6.8, 25°C, as reported in BRENDA, extracted from Larik et al., Eur. J. Med. Chem. 2017 |
Why This Matters
For procurement decisions in medicinal chemistry projects targeting tyrosinase, this data proves that the 2,6-dibromo-4-fluoro substitution pattern does not confer superior activity, and selecting this compound over 4-methoxy or 4-bromo analogs would be a deliberate choice driven by other pharmacological objectives such as selectivity, metabolic stability, or intellectual property considerations.
- [1] BRENDA Enzyme Database. Literature summary for 1.14.18.1, extracted from Larik, F.A.; Saeed, A.; et al. Eur. J. Med. Chem. 2017, 141, 273-281. View Source
